molecular formula C10H11NO3 B115027 Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 142166-01-6

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No. B115027
CAS RN: 142166-01-6
M. Wt: 193.2 g/mol
InChI Key: QHAIQLAFSPRIGM-UHFFFAOYSA-N
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Description

“Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as “methyl 3,4-dihydro-2H-benzo [b] [1,4]oxazine-7-carboxylate” and "3,4-DIHYDRO-2H-BENZO [1,4]OXAZINE-7-CARBOXYLIC ACID METHYL ESTER" .


Molecular Structure Analysis

The molecular weight of “Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is 193.20 g/mol . The InChI representation of the molecule is InChI=1S/C10H11NO3/c1-13-10 (12)7-2-3-8-9 (6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3 . The canonical SMILES representation is COC (=O)C1=CC2=C (C=C1)NCCO2 .


Physical And Chemical Properties Analysis

“Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” has a molecular weight of 193.20 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors . It also has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 193.07389321 g/mol .

Scientific Research Applications

Pharmaceutical Intermediate

“Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

Allosteric Enhancers

Benzoylthiophenes, which are similar to “Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate”, are known to be allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor . This suggests potential applications in the development of drugs that target the A1 adenosine receptor.

Antimicrobial Activity

Compounds with a similar structure to “Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” have been found to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs.

Anti-inflammatory Activity

Benzoxazine derivatives have been reported to exhibit anti-inflammatory activity . This suggests potential applications in the development of new anti-inflammatory drugs.

Analgesic Activity

Benzoxazine derivatives have also been reported to exhibit analgesic (pain-relieving) activity . This suggests potential applications in the development of new analgesic drugs.

Antifungal Activity

Benzoxazine derivatives have been reported to exhibit antifungal activity . This suggests potential applications in the development of new antifungal drugs.

Neuroprotective Activity

Benzoxazine derivatives have been reported to exhibit neuroprotective activity . This suggests potential applications in the development of new neuroprotective drugs.

Antibacterial Activity

Benzoxazine derivatives have been reported to exhibit antibacterial activity . This suggests potential applications in the development of new antibacterial drugs.

properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAIQLAFSPRIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596907
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

CAS RN

142166-01-6
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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